3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide
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Overview
Description
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized from nitrile oxides and amidoximes under specific conditions . The methoxyphenyl group is then introduced through a substitution reaction, followed by the attachment of the tetrahydrofuran moiety via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using catalysts, and scaling up reactions, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a variety of reduced forms .
Scientific Research Applications
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, while the tetrahydrofuran moiety could influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
3-Methoxyphenylmagnesium bromide: A Grignard reagent used in organic synthesis.
Uniqueness
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide is unique due to its combination of a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(oxolan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C17H21N3O4/c1-22-13-6-4-12(5-7-13)17-19-16(24-20-17)9-8-15(21)18-11-14-3-2-10-23-14/h4-7,14H,2-3,8-11H2,1H3,(H,18,21) |
InChI Key |
CUHSXMHQYOFNPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3CCCO3 |
solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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